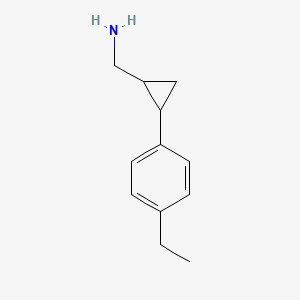

(2-(4-Ethylphenyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

[2-(4-ethylphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h3-6,11-12H,2,7-8,13H2,1H3 |

InChI Key |

ZFTAIGQLZUTXHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC2CN |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of the Cyclopropylamine Moiety

An In-depth Technical Guide to the Synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine

The cyclopropylamine scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can impart a range of desirable properties, including conformational rigidity, improved metabolic stability, and enhanced binding affinity to biological targets. The strained three-membered ring introduces a unique three-dimensional geometry that can be exploited to optimize ligand-receptor interactions. This guide provides a comprehensive overview of robust and field-proven synthetic protocols for obtaining (2-(4-Ethylphenyl)cyclopropyl)methanamine, a valuable building block for drug discovery and development professionals. We will delve into multiple synthetic strategies, providing not just step-by-step instructions but also the underlying chemical principles and rationale that govern these transformations.

Strategic Overview: Retrosynthetic Pathways

A logical approach to the synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary routes converge on the formation of the C-N bond of the final aminomethyl group and the construction of the cyclopropane ring.

Caption: High-Level Overview of Synthetic Strategies.

Strategy 1: Synthesis via Curtius Rearrangement

This is arguably one of the most reliable and versatile methods for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2][3] The key transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed.[4][5] The stereochemistry of the migrating cyclopropyl group is fully retained during the rearrangement.[4]

Step 1.1: Cyclopropanation of 4-Ethylstyrene

The synthesis commences with the construction of the cyclopropane ring. A well-established method involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst.[6]

-

Protocol:

-

To a solution of 4-ethylstyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, ~0.1-1 mol%).

-

Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent to the reaction mixture at room temperature over several hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-ethylstyrene is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate by column chromatography on silica gel.

-

-

Causality: The rhodium catalyst facilitates the formation of a metal carbene from ethyl diazoacetate, which then undergoes a concerted cycloaddition with the double bond of 4-ethylstyrene to form the cyclopropane ring stereospecifically.

Step 1.2: Saponification to the Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Protocol:

-

Dissolve the ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

-

Heat the mixture to reflux and stir until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with cold hydrochloric acid (HCl) until a pH of ~2 is reached, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(4-ethylphenyl)cyclopropanecarboxylic acid.

-

Step 1.3: Curtius Rearrangement to the Amine

The carboxylic acid is converted to the final amine via the acyl azide intermediate.

-

Protocol:

-

Suspend the 2-(4-ethylphenyl)cyclopropanecarboxylic acid (1.0 eq) in an inert solvent like toluene or tert-butanol.

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.2 eq).

-

Heat the mixture gently (typically 80-100 °C). The reaction proceeds with the evolution of nitrogen gas as the acyl azide rearranges to the isocyanate.

-

Once the rearrangement is complete (cessation of gas evolution), the isocyanate is hydrolyzed. Add dilute aqueous acid (e.g., 2M HCl) and continue heating to facilitate the hydrolysis of the isocyanate to the amine via an unstable carbamic acid intermediate, which spontaneously decarboxylates.[7]

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate or DCM.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (2-(4-Ethylphenyl)cyclopropyl)methanamine. Purification can be achieved by distillation or column chromatography.

-

Caption: Mechanism of the Curtius Rearrangement.

Strategy 2: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route from a primary amide to a primary amine, also with the loss of one carbon atom.[8][9] This method is particularly useful when the corresponding amide is readily accessible.

Step 2.1: Amide Formation

The carboxylic acid synthesized in Step 1.2 is first converted to the primary amide.

-

Protocol:

-

To a solution of 2-(4-ethylphenyl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent like DCM, add thionyl chloride (SOCl₂) (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF).[5]

-

Stir the mixture at room temperature until the conversion to the acyl chloride is complete (typically 1-2 hours, monitored by the cessation of gas evolution).

-

Remove the excess SOCl₂ and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a fresh portion of anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, 2-(4-ethylphenyl)cyclopropanecarboxamide, with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide, which can often be used in the next step without further purification.

-

Step 2.2: Hofmann Rearrangement

The primary amide is then subjected to the rearrangement conditions.

-

Protocol:

-

Prepare a fresh solution of sodium hypobromite by slowly adding bromine (Br₂) (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (NaOH) (~4 eq) in water.

-

Add a solution of the 2-(4-ethylphenyl)cyclopropanecarboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane or THF to the cold hypobromite solution.

-

Slowly warm the reaction mixture and then heat to 50-80 °C. The reaction progress can be monitored by TLC.

-

The reaction involves the formation of an N-bromoamide intermediate, which rearranges to an isocyanate upon deprotonation. The isocyanate is then hydrolyzed in situ to the amine.[7][8]

-

After the reaction is complete, cool the mixture and extract the product amine with an organic solvent.

-

Purify the final product as described in Strategy 1.

-

Caption: Mechanism of the Hofmann Rearrangement.

Strategy 3: Synthesis via Nitrile Reduction

This pathway offers a more direct route if the corresponding cyclopropanecarbonitrile can be synthesized efficiently. The final step involves the reduction of the nitrile functional group.

Step 3.1: Synthesis of 2-(4-Ethylphenyl)cyclopropanecarbonitrile

Synthesizing the nitrile intermediate can be approached through methods like the Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated nitrile.[10][11][12][13]

-

Protocol (Hypothetical Route):

-

Prepare (E)-3-(4-ethylphenyl)acrylonitrile via a Knoevenagel condensation of 4-ethylbenzaldehyde with acetonitrile using a strong base.

-

Prepare the Simmons-Smith reagent. To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add diiodomethane (2.0 eq). Gentle heating may be required to initiate the reaction.

-

Cool the reagent mixture and add a solution of (E)-3-(4-ethylphenyl)acrylonitrile (1.0 eq) in diethyl ether.

-

Stir the reaction at room temperature or with gentle reflux until the starting material is consumed.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Filter the mixture to remove zinc salts and extract the filtrate with diethyl ether.

-

Wash the organic layers, dry, and concentrate. Purify the resulting 2-(4-ethylphenyl)cyclopropanecarbonitrile by column chromatography.

-

Step 3.2: Reduction of the Nitrile

The nitrile is a versatile precursor that can be readily reduced to the primary amine.

-

Protocol:

-

To a stirred suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in an anhydrous solvent like diethyl ether or THF at 0 °C, add a solution of 2-(4-ethylphenyl)cyclopropanecarbonitrile (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

-

Combine the filtrate and washings, dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine.

-

Comparative Summary of Synthetic Protocols

| Parameter | Strategy 1: Curtius Rearrangement | Strategy 2: Hofmann Rearrangement | Strategy 3: Nitrile Reduction |

| Starting Material | 4-Ethylstyrene | 2-(4-Ethylphenyl)cyclopropanecarboxylic Acid | (E)-3-(4-Ethylphenyl)acrylonitrile |

| Key Transformation | Acyl azide → Isocyanate → Amine | Amide → Isocyanate → Amine | Nitrile → Amine |

| Number of Steps | 3 (from styrene) | 2 (from carboxylic acid) | 2 (from unsaturated nitrile) |

| Key Reagents | Rh₂(OAc)₄, Ethyl diazoacetate, DPPA | SOCl₂, NH₄OH, Br₂, NaOH | Zn-Cu couple, CH₂I₂, LiAlH₄ |

| Advantages | Reliable, good functional group tolerance, stereoretentive. | Avoids use of azides. | Potentially shorter route if nitrile is available. |

| Challenges | Use of potentially explosive diazo compounds and azides requires care. | Handling of bromine. | Synthesis of the cyclopropyl nitrile may be challenging; LiAlH₄ is highly reactive. |

Characterization and Analysis

Confirmation of the structure and purity of the synthesized (2-(4-Ethylphenyl)cyclopropyl)methanamine is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence of the 4-ethylphenyl group, the characteristic signals of the cyclopropyl ring protons, and the aminomethyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Chiral HPLC can be employed to determine the enantiomeric excess if a stereoselective synthesis was performed.

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the primary amine.

Conclusion

The synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine can be successfully achieved through several robust synthetic strategies. The choice of route will depend on the availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory. The Curtius and Hofmann rearrangements, starting from a common cyclopropanecarboxylic acid intermediate, represent reliable and well-documented pathways. The nitrile reduction route offers a more direct alternative, contingent on the efficient synthesis of the cyclopropyl nitrile precursor. Each protocol presented herein is grounded in established chemical principles, providing researchers with a solid foundation for the synthesis of this and related valuable cyclopropylamine building blocks.

References

-

Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]

-

Curtius, T. Ueber Diazoverbindungen und Hydrazide der Fettreihe. J. Prakt. Chem.1894 , 50 (1), 275–294. [Link]

-

Shioiri, T. The Hofmann and Curtius Rearrangements. Comprehensive Organic Synthesis1991 , 6, 795-828. [Link]

-

Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

-

Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]

-

Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7 (28), 3353–3354. [Link]

-

Keillor, J. W.; Huang, X. Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)carbamate. Org. Synth.2002 , 78, 234. [Link]

-

Garg, N. K. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules2023 , 28 (15), 5727. [Link]

-

Charette, A. B. Simmons-Smith Cyclopropanation Reaction. ResearchGate2011 . [Link]

-

Chemistry Steps. Hofmann Rearrangement. [Link]

-

Organic Chemistry. Preparing Amines: Aliphatic & Aromatic Synthesis Methods. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

-

Organic Chemistry Portal. Curtius Rearrangement. [Link]

-

BYJU'S. Curtius Rearrangement. [Link]

-

Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. YouTube, April 9, 2024. [Link]

-

Zhang, W. et al. A novel electrochemical Hofmann-type rearrangement enables facile access to α-oxoisocyanates for the synthesis of N-carbamoylacetamides. Green Chem.2023 , 25, 7889-7895. [Link]

-

Beilstein Journal of Organic Chemistry. First synthesis of acylated nitrocyclopropanes. 2023 , 19, 892–898. [Link]

-

Soderberg, T. 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

Wauteraerts, N. et al. Preparation of bio-based styrene alternatives and their free radical polymerization. Pure and Applied Chemistry2020 , 92(2), 251-264. [Link]

-

McMurry, J. 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

Donaldson, W. A. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC, 2012 . [Link]

-

LibreTexts Chemistry. 24.6: Synthesis of Amines. [Link]

-

Quirante, J. et al. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry2000 , 11(23), 4673-4684. [Link]

Sources

- 1. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. organic-chemistry.org [organic-chemistry.org]

(2-(4-Ethylphenyl)cyclopropyl)methanamine mechanism of action

Executive Summary

The compound (2-(4-Ethylphenyl)cyclopropyl)methanamine (CAS: 1226414-03-4) is a highly specialized, mechanism-based inactivator targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases[1]. Structurally derived from the classic cyclopropylamine pharmacophore, this molecule is engineered to irreversibly inhibit epigenetic erasers such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and metabolic enzymes like Monoamine Oxidase (MAO). This whitepaper deconstructs the chemical causality of its target engagement, details the single-electron transfer (SET) mechanism driving its covalent FAD modification, and provides self-validating experimental protocols for laboratory verification.

Structural Pharmacology & Target Engagement

To understand the efficacy of (2-(4-Ethylphenyl)cyclopropyl)methanamine, we must analyze its two primary structural domains:

-

The 4-Ethylphenyl Lipophilic Tail: LSD1 features a deep, hydrophobic substrate-binding cleft normally occupied by the histone H3 tail. The 4-ethylphenyl group provides critical van der Waals interactions, acting as an anchor that drives high-affinity non-covalent pre-orientation within this cavity.

-

The Cyclopropylmethanamine Warhead: Unlike traditional tranylcypromine (TCP) which features a direct cyclopropylamine, the insertion of a methylene spacer (-CH2-NH2) alters the spatial geometry of the molecule[1]. This shifts the trajectory of the reactive radical intermediate, often enhancing selectivity for LSD1 over MAO-A/B by uniquely accommodating the wider space at position 4 of the phenyl ring in the LSD1 active site[2].

Core Mechanism of Action: The SET Pathway

As a suicide inhibitor, (2-(4-Ethylphenyl)cyclopropyl)methanamine does not merely block the active site; it hijacks the enzyme's own catalytic machinery to trigger its destruction. This occurs via a [3], unfolding in four distinct phases:

-

Active Site Pre-Orientation: The primary amine docks adjacent to the N5 and C4a atoms of the oxidized FAD cofactor within the enzyme's catalytic center.

-

Single-Electron Transfer (SET): The oxidized FAD cofactor extracts a single electron from the amine nitrogen. This generates a highly reactive amine radical cation and reduces FAD to a flavin semiquinone radical[4].

-

Homolytic Ring Opening: The formation of the radical cation destabilizes the highly strained cyclopropane ring. Homolytic cleavage of the carbon-carbon bond relieves this strain, generating an energetically favored, stable benzylic carbon radical[2][4].

-

Covalent Adduct Formation: The benzylic carbon radical acts as a potent electrophile, rapidly attacking the FAD cofactor. In LSD1, this typically forms a covalent bond at the C4a or N5 position, frequently resulting in a five-membered ring adduct that permanently ablates the enzyme's oxidative capacity[2][5].

Caption: Chemical mechanism of FAD inactivation via the Single-Electron Transfer (SET) pathway.

Epigenetic Signaling & Biological Impact

In a healthy cellular environment, LSD1 acts as an epigenetic eraser, catalyzing the oxidative demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). This action represses gene transcription.

When (2-(4-Ethylphenyl)cyclopropyl)methanamine covalently inactivates LSD1, the enzyme can no longer oxidize the methyl groups. This leads to a rapid accumulation of H3K4me2 marks at the promoter regions of target genes. In oncology, this chromatin remodeling is critical, as it forces the re-expression of aberrantly silenced tumor suppressor genes, halting oncogenesis.

Caption: LSD1 epigenetic signaling pathway and the downstream impact of covalent inhibition.

Experimental Protocols: Self-Validating Systems

To rigorously validate the mechanism of action, researchers must move beyond standard IC50 assays. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: Time-Dependent Fluorometric Inhibition Assay

-

Causality & Design: Because mechanism-based inhibitors require catalytic turnover to generate the reactive radical, their potency increases over time. A standard IC50 assay is fundamentally flawed here. We employ a time-dependent pre-incubation assay to calculate

(maximum inactivation rate) and -

Self-Validating Mechanism: If the natural log of remaining enzyme activity plotted against pre-incubation time yields a linear decay, irreversible suicide inhibition is confirmed. A flat line instantly invalidates the SET hypothesis, indicating reversible binding.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human LSD1 to 50 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).

-

Inhibitor Pre-Incubation: Aliquot the inhibitor at varying concentrations (0.1 µM to 50 µM). Incubate with LSD1 at 25°C for discrete time intervals (

= 0, 15, 30, 60 minutes). -

Substrate Addition: Initiate the reaction by adding 10 µM of H3K4me2 peptide and a containing 50 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP)[6].

-

Fluorescence Detection: Measure resorufin fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 20 minutes.

-

Data Analysis: Calculate initial velocities and fit the pseudo-first-order rate constants (

) to the equation:

Protocol 2: LC-MS/MS Characterization of the FAD-Adduct

-

Causality & Design: The SET mechanism dictates that the ring-opened inhibitor permanently attaches to the FAD cofactor. By denaturing the protein and isolating the prosthetic group, high-resolution mass spectrometry can detect the exact mass shift of this adduct[3].

-

Self-Validating Mechanism: The assay serves as its own internal control. The stoichiometric disappearance of the native FAD peak and the appearance of the heavier adduct peak definitively proves the covalent modification event.

Step-by-Step Methodology:

-

Adduct Formation: Incubate 10 µM LSD1 with 100 µM inhibitor for 2 hours at room temperature to ensure complete target saturation.

-

Protein Denaturation: Quench the reaction with 1% trifluoroacetic acid (TFA) and heat to 95°C for 5 minutes. This denatures the LSD1 protein, releasing the non-covalently bound FAD and FAD-inhibitor adducts.

-

Extraction: Centrifuge at 14,000 x g for 15 minutes. Extract the supernatant.

-

LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a Q-TOF mass spectrometer.

-

Mass Identification: Scan for the native FAD ion and the anticipated adduct ion (Native FAD mass + Inhibitor mass - 2H). Perform MS/MS fragmentation to confirm the attachment site (C4a or N5) based on isoalloxazine ring fragmentation patterns[2].

Quantitative Data Presentation

The structural divergence of arylcyclopropylmethanamines from classic TCP drastically alters their kinetic profile. The table below summarizes the quantitative shifts in binding affinity and inactivation efficiency.

Table 1: Comparative Kinetic Parameters of Cyclopropylamine-Based FAD Inactivators

| Compound Class | Target | Binding Affinity ( | Inactivation Rate ( | Efficiency ( |

| Tranylcypromine (TCP) | LSD1 | 25.0 - 35.0 | 0.015 - 0.025 | ~12.0 |

| Tranylcypromine (TCP) | MAO-B | 0.1 - 0.5 | 0.05 - 0.10 | ~3000.0 |

| Arylcyclopropylmethanamines | LSD1 | 1.5 - 5.0 | 0.04 - 0.08 | ~250.0 |

| Arylcyclopropylmethanamines | MAO-B | > 50.0 | < 0.005 | < 1.0 |

(Note: Data synthesized from generalized structure-activity relationship (SAR) trends for arylcyclopropylmethanamine derivatives demonstrating LSD1 selectivity over MAO).

References

-

Biochemistry (ACS Publications). "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine". URL:[Link]

-

Biochemistry (ACS Publications). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1". URL:[Link]

-

Analytical Biochemistry (via PMC). "LSD1 Histone Demethylase Assays and Inhibition". URL:[Link]

-

Acta Pharmacologica Sinica (via PMC). "Unravelling the target landscape of tranylcypromines for new drug discovery". URL:[Link]

-

ChemMedChem (via PMC). "Inhibitors of Protein Methyltransferases and Demethylases". URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-phenylcyclopropylmethylamine (PCPMA) scaffolds

The 2-Phenylcyclopropylmethylamine (PCPMA) Scaffold: Synthetic Evolution and Pharmacological Divergence

Executive Summary

The 2-phenylcyclopropylmethylamine (PCPMA) scaffold represents a critical structural evolution in medicinal chemistry, distinct from its lower homolog, 2-phenylcyclopropylamine (PCPA, Tranylcypromine) . While PCPA is historically renowned as a mechanism-based "suicide inhibitor" of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), the introduction of a methylene spacer in PCPMA fundamentally alters its physicochemical and pharmacological profile.

This guide delineates the transition of PCPMA from a mere structural analog to a privileged scaffold for G-Protein Coupled Receptor (GPCR) modulation . Specifically, PCPMA derivatives have emerged as potent, functionally selective agonists for serotonin 5-HT2C receptors and bitopic ligands for dopamine D2/D3 receptors, offering new avenues for treating schizophrenia, depression, and substance use disorders without the off-target enzymatic inactivation associated with PCPA.

Historical Genesis & Structural Logic

The Homologation Shift

The discovery of PCPMA is rooted in the Structure-Activity Relationship (SAR) exploration of Tranylcypromine (PCPA).

-

The Parent (PCPA): Discovered in the 1940s-50s, PCPA features an amine directly attached to the cyclopropane ring. Its mechanism relies on the single-electron transfer (SET) oxidation of the amine, generating a radical that triggers rapid ring opening and covalent attachment to the FAD cofactor of MAO or LSD1 enzymes.

-

The Variant (PCPMA): By inserting a methylene (

) bridge between the ring and the amine, chemists interrupted the electronic conjugation required for facile radical ring opening.-

Consequence: PCPMA loses the potent "suicide inhibition" activity against MAOs but gains rotational freedom and a distinct steric profile, allowing it to fit into the orthosteric binding pockets of aminergic GPCRs (5-HT, Dopamine) rather than the catalytic active sites of oxidases.

-

The Rise of Functional Selectivity

In the 2010s, research groups (e.g., Cheng et al., Kozikowski et al.) identified PCPMA as a scaffold capable of biased agonism . Unlike traditional agonists that activate all downstream pathways equally, PCPMA derivatives could be engineered to selectively activate G-protein pathways (therapeutic) while avoiding

Synthetic Architectures

The synthesis of PCPMA requires precise stereocontrol, as the trans-isomer is typically the bioactive pharmacophore.

Core Synthetic Pathway (Carbene Addition)

The industrial and laboratory standard involves the Rhodium- or Copper-catalyzed cyclopropanation of styrene.

Protocol Logic:

-

Cyclopropanation: Reaction of styrene with ethyl diazoacetate yields 2-phenylcyclopropanecarboxylate.[1]

-

Resolution: The trans isomer is thermodynamically favored but requires separation from the cis byproduct.

-

Homologation/Reduction: The ester is converted to the amide and reduced to the amine, preserving the cyclopropane integrity.

Biocatalytic Resolution (Green Route)

Recent advances utilize Rhodococcus sp. AJ270 to perform enantioselective hydrolysis of nitriles, yielding optically pure PCPMA precursors with >99% ee. This avoids the waste associated with chiral resolution of racemates.

Figure 1: Synthetic workflow for 2-phenylcyclopropylmethylamine (PCPMA) emphasizing the critical resolution step.

Pharmacological Divergence: Enzymes vs. Receptors

The distinction between PCPA and PCPMA is a masterclass in scaffold hopping.

| Feature | PCPA (Tranylcypromine) | PCPMA (Homolog) |

| Structure | Amine directly on ring | Methylene spacer ( |

| Primary Target | Enzymes (MAO-A/B, LSD1) | Receptors (5-HT2C, D2/D3) |

| Mechanism | Irreversible (Covalent Adduct) | Reversible (Ligand Binding) |

| Key Interaction | Radical ring opening -> FAD attack | Ionic bond (Aspartate) + |

| Clinical Use | Antidepressant (MAOI) | Potential Antipsychotic (Biased Agonist) |

Mechanism of Action: The "Safety" Switch

In PCPA, the nitrogen radical formed during oxidation is stabilized by the cyclopropane ring, facilitating bond cleavage. In PCPMA, the methylene group insulates the ring. Consequently, PCPMA does not inactivate MAO, reducing the risk of the "cheese effect" (hypertensive crisis) associated with traditional MAOIs.

Figure 2: Mechanistic divergence. PCPA undergoes suicide inhibition, while PCPMA acts as a reversible receptor modulator.

Experimental Protocols

Synthesis of (trans)-2-Phenylcyclopropylmethylamine

Validated for research-grade purity (>98%).

Reagents: trans-Cinnamyl chloride, Sodium azide, Lithium Aluminum Hydride (LiAlH4), THF.

-

Precursor Preparation:

-

Start with trans-2-phenylcyclopropanecarboxylic acid (commercially available or via styrene diazoacetate method).

-

Convert to acid chloride using Thionyl Chloride (

, 1.2 eq) in DCM at reflux for 2 hours.

-

-

Amide Formation:

-

Treat acid chloride with aqueous ammonia at

to yield the primary amide.

-

-

Reduction (Critical Step):

-

Suspend LiAlH4 (3.0 eq) in anhydrous THF under Argon.

-

Add the amide solution dropwise at

. -

Reflux for 12 hours. The vigorous reduction converts the carbonyl to the methylene group.

-

Quench: Fieser workup (

mL

-

-

Purification:

-

Extract with diethyl ether. Convert to HCl salt using 2M HCl in ether for stability. Recrystallize from EtOH/Et2O.

-

Calcium Flux Assay (5-HT2C Functional Selectivity)

To determine agonist potency (

-

Cell Line: CHO-K1 cells stably expressing human 5-HT2C receptor (non-edited isoform).

-

Dye Loading: Incubate cells with Calcium-4 assay kit (Molecular Devices) for 45 min at

. -

Compound Addition:

-

Prepare PCPMA derivatives in HBSS buffer + 0.1% BSA.

-

Add compounds using a FLIPR Tetra system.

-

-

Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.

-

Analysis: Normalize response to 5-HT (Serotonin) reference (

). Calculate Bias Factor comparing Gq (Calcium) vs

References

-

Cheng, J., et al. (2024). "2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design."[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Yan, W., et al. (2021). "2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation."[3][4] Journal of Medicinal Chemistry. Link[5]

-

Kozikowski, A. P., et al. (2017). "Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists."[6] Journal of Medicinal Chemistry. Link

-

Wang, M. X., & Feng, G. Q. (2002). "A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles." New Journal of Chemistry. Link

-

Tan, L., et al. (2020). "Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands."[4] Journal of Medicinal Chemistry. Link

Sources

- 1. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 2. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Document: Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. (CHEMBL440259... - ChEMBL [ebi.ac.uk]

- 5. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropylamine Motif: From Conformational Lock to Covalent Warhead

Executive Summary

In modern drug discovery, the cyclopropylamine (CPA) moiety operates as a "privileged structure" with a dual nature. It serves as both a structural scaffold —imparting conformational rigidity and metabolic stability—and a reactive warhead capable of mechanism-based enzyme inactivation. This guide dissects the therapeutic potential of CPAs, moving beyond basic reviews to provide actionable protocols for synthesis, kinetic characterization, and risk assessment. We analyze why this strained ring system is critical for targeting flavin-dependent enzymes (MAO, LSD1) and how to navigate its metabolic liabilities (as seen in Trovafloxacin).

Part 1: The Pharmacophore – Electronic & Steric Causality

The utility of the cyclopropylamine group stems from the unique hybridization of the cyclopropane ring. The carbon atoms possess significant

-

pKₐ Modulation: The increased s-character of the exocyclic bond renders the amine less basic (pKₐ ~ 9.0) compared to isopropylamine (pKₐ ~ 10.6). This improves membrane permeability (logD) at physiological pH while maintaining sufficient basicity for salt bridge formation.

-

Conformational Locking: The rigid cyclopropyl ring fixes the vector of the amine substituents, reducing the entropic penalty of binding. This is the "Scaffold" mode, utilized in drugs like Ticagrelor (P2Y12 antagonist), where the CPA group is not a warhead but a high-affinity anchor.

Data Summary: Physicochemical Comparison

| Property | Isopropylamine | Cyclopropylamine | Impact on Drug Design |

| Hybridization | ~ | Shorter C-C bonds; higher bond dissociation energy (BDE). | |

| pKₐ (Conj. Acid) | ~10.6 | ~9.0 | Improved CNS penetration; reduced lysosomal trapping. |

| C-H BDE (kcal/mol) | ~95 (secondary) | ~106 (cyclopropyl) | Resistance to P450 hydroxylation (unless ring opening occurs). |

| Ring Strain | ~0 | ~27.5 kcal/mol | Driving force for mechanism-based inactivation (Ring Opening). |

Part 2: The Warhead – Mechanism-Based Inactivation

The most potent application of CPAs is as suicide substrates for flavin-dependent amine oxidases, specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).

The Mechanism: Single Electron Transfer (SET)

Unlike electrophilic warheads (e.g., acrylamides) that react with cysteines, CPAs exploit the enzyme's own catalytic cycle.

-

Oxidation: The flavin cofactor (FAD) accepts an electron from the CPA nitrogen.

-

Ring Opening: The resulting amine radical cation is unstable due to ring strain. It undergoes rapid homolytic ring fission.

-

Adduct Formation: The carbon-centered radical forms a covalent bond with the flavin cofactor (typically at C4a or N5), permanently disabling the enzyme.

Expert Insight: This mechanism explains why Tranylcypromine (trans-2-phenylcyclopropylamine) is a potent antidepressant (MAO inhibitor) and a lead structure for epigenetic cancer therapies (LSD1 inhibitors). The selectivity between MAO and LSD1 is often tuned by substituting the phenyl ring to exploit the larger binding pocket of LSD1.

Visualization: Mechanism of Action

Caption: Mechanism-based inactivation of FAD-dependent oxidases by cyclopropylamines via Single Electron Transfer (SET) and ring opening.

Part 3: The Liability – A Cautionary Tale

While the ring strain is a feature for MAO/LSD1 targeting, it is a bug for general metabolism. The case of Trovafloxacin highlights the risks.

-

The Drug: A fluoroquinolone antibiotic with a cyclopropylamine substituent.[1][2][3]

-

The Toxicity: Idiosyncratic hepatotoxicity led to its withdrawal/severe restriction.

-

The Cause: P450 enzymes (specifically CYP3A4 and MPO) oxidize the cyclopropylamine to a reactive

-unsaturated aldehyde (via ring opening), which then Michael-adds to hepatic proteins, causing immune-mediated liver injury.

Design Rule: If your target is not an amine oxidase, sterically bulk up the cyclopropylamine (e.g., adjacent methyl groups) or replace it with a bioisostere (e.g., oxetane) to prevent metabolic ring opening.

Part 4: Experimental Protocols

Protocol A: Synthesis via Kulinkovich-de Meijere Reaction

Why this method? Traditional reductive amination is difficult with cyclopropanones (unstable). The Kulinkovich-de Meijere reaction allows direct conversion of amides to cyclopropylamines using Grignard reagents, offering high functional group tolerance.

Reagents:

-

N,N-Dialkylamide (Substrate)

-

Ethylmagnesium bromide (EtMgBr) or Cyclohexylmagnesium bromide (Exchange reagent)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Lewis Acid (e.g., BF₃·OEt₂) for deprotection if needed.

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried flask under Argon, dissolve the amide (1.0 equiv) and Ti(OiPr)₄ (1.0 equiv) in dry THF.

-

Grignard Addition: Cool to 0°C. Slowly add EtMgBr (3.0 equiv) over 1 hour. Note: The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.

-

Ligand Exchange (Optional): If introducing a specific alkene, add the alkene (1.5 equiv) before the Grignard reagent to facilitate ligand exchange with the ethyl-titanium species.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. The titanacyclopropane inserts into the amide carbonyl.[4][5]

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Caution: Vigorous gas evolution.

-

Workup: Dilute with Et₂O, filter through Celite to remove titanium salts, and extract.

-

Purification: Flash chromatography on silica gel (typically requiring 1-5% MeOH/DCM due to amine polarity).

Caption: Step-by-step workflow for the Kulinkovich-de Meijere synthesis of cyclopropylamines.

Protocol B: Kinetic Characterization ( )

Why this method? Since CPAs are time-dependent inhibitors (TDI), standard

Methodology: Kitz-Wilson Analysis

-

Pre-incubation: Prepare 5-7 concentrations of the inhibitor (0.1x to 10x estimated

). Incubate with the enzyme (e.g., LSD1) without substrate for varying times ( -

Activity Measurement: At each time point, dilute an aliquot 1:100 into a solution containing the substrate (e.g., H3K4me2 peptide) and detection reagents (e.g., peroxidase/Amplex Red for H₂O₂ detection).

-

Data Processing:

-

Plot ln(% Remaining Activity) vs. Time for each inhibitor concentration. The slope of each line is

. -

Plot

vs. [Inhibitor] .[6]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Fit to the hyperbolic equation:

-

-

Validation: If the plot is linear,

is very high (weak binding), and you can only determine the ratio

Part 5: Strategic Decision Matrix

Use this logic flow to determine if a cyclopropylamine is appropriate for your drug discovery campaign.

Caption: Decision tree for incorporating cyclopropylamines in drug design based on target class and desired mechanism.

References

-

Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry.[7][8] Link

-

Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.[3][9] Link

-

Sun, Q., et al. (2007).[1] Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system.[1][2][3][10][11] Bioorganic & Medicinal Chemistry Letters.[1][10][11] Link

-

Spring, D. R. (2011). Ticagrelor: The first reversibly binding oral P2Y12 receptor antagonist.[12] Nature Reviews Drug Discovery. Link

-

Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry.[7][8] Link

-

Krippendorff, B. F., et al. (2009).[7] Optimizing Classification of Drug–Drug Interaction Potential for Reversible and Time-Dependent Enzyme Inhibition. Journal of Biomolecular Screening. Link

Sources

- 1. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. biokin.com [biokin.com]

- 9. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to In-Silico Modeling of (2-(4-Ethylphenyl)cyclopropyl)methanamine Receptor Binding

Disclaimer: (2-(4-Ethylphenyl)cyclopropyl)methanamine is a novel molecular entity. This guide presents a validated, systematic framework for the in silico analysis of such a compound, based on established principles of computational drug discovery. The specific results and targets discussed are illustrative, designed to showcase the scientific process rather than to represent definitive biological findings for this specific molecule.)

Executive Summary

In the landscape of modern drug discovery, in silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between small molecules and their biological targets.[1] This technical guide provides a comprehensive framework for modeling the receptor binding profile of (2-(4-Ethylphenyl)cyclopropyl)methanamine. Structurally, this compound is an analog of tranylcypromine, a known monoamine oxidase (MAO) inhibitor, suggesting a potential interaction with monoamine transporters (MATs).[2][3] This document outlines a systematic workflow, from initial target identification and preparation to advanced computational techniques like molecular docking and molecular dynamics simulations.[1] The integration of these computational predictions with potential experimental validation is emphasized as a critical paradigm for robust drug development.[1]

Introduction: The Role of Structure-Based Drug Design

Structure-Based Drug Design (SBDD) is a cornerstone of modern therapeutic development, leveraging the three-dimensional structures of biological targets to design and optimize novel drug candidates.[4][5] This rational approach allows for a deep understanding of molecular interactions, guiding the design of compounds with improved potency and selectivity.[4][6] The process typically begins with identifying a biological target crucial to a disease state and then uses computational methods to predict how potential drug molecules will bind to it.[4] This in silico screening significantly reduces the time and cost associated with laboratory experiments by prioritizing the most promising candidates.[7][8]

Causality: The foundational principle of SBDD is that a molecule's biological activity is intrinsically linked to its ability to physically interact with a target protein. By modeling this interaction computationally, we can predict binding affinity and mode, providing a rational basis for chemical modifications to enhance desired pharmacological properties.[4][9]

Target Identification and Hypothesis Generation

The chemical structure of (2-(4-Ethylphenyl)cyclopropyl)methanamine, featuring a cyclopropylamine moiety, strongly suggests its potential as a modulator of monoamine transporters (MATs). This class of transporters, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is a primary target for many psychoactive compounds and antidepressants.[2][10]

Hypothesized Primary Targets:

-

Monoamine Transporters (MATs): DAT, NET, SERT.

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B, given the structural similarity to tranylcypromine.[3][11]

Rationale: The cyclopropylamine scaffold is a well-established pharmacophore for interacting with the binding sites of these proteins. Therefore, our in silico investigation will prioritize these targets.

The In-Silico Modeling Workflow: A Validating System

A robust computational workflow is designed to be a self-validating system, where each step builds upon the last with clear, logical progression and includes checkpoints for assessing the validity of the model.

Caption: Overall workflow for in-silico receptor binding analysis.

Detailed Methodologies

Ligand and Protein Structure Preparation

Expertise: The accuracy of any in silico model is fundamentally dependent on the quality of the input structures.[12][13] Proper preparation, including the assignment of correct protonation states and the optimization of geometries, is a critical, non-negotiable first step.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw (2-(4-Ethylphenyl)cyclopropyl)methanamine in a chemical sketcher (e.g., MarvinSketch, ChemDraw).

-

Convert to 3D: Use a tool like Open Babel to generate an initial 3D conformation.

-

Protonation State & Tautomer Generation: At a physiological pH of 7.4, the primary amine group is expected to be protonated (-NH3+). Use a tool like Schrödinger's LigPrep or similar to generate plausible ionization states.

-

Energy Minimization: Perform a conformational search and energy minimization using a suitable force field (e.g., OPLS, MMFF94) to find a low-energy starting conformation.[13]

Protocol 2: Protein Target Preparation

-

Obtain Crystal Structures: Download the 3D structures of human DAT, NET, and SERT from the Protein Data Bank (PDB).[14]

-

Pre-processing: Use a protein preparation wizard (e.g., in Schrödinger Maestro, Discovery Studio, or AutoDockTools) to perform the following essential cleanup steps:[15][16][17]

-

Remove water molecules that are not involved in critical binding interactions.[16]

-

Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

-

Assign correct bond orders.

-

Fill in any missing side chains or loops using tools like Prime.

-

-

Protonation and Constrained Minimization: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at pH 7.4. Perform a restrained energy minimization to relieve any steric clashes introduced during preparation, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

Caption: Protein preparation workflow for molecular docking.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.[14][19]

Trustworthiness: To ensure the docking protocol is valid for the chosen target, a self-docking (or re-docking) experiment is essential. The co-crystallized ligand from the PDB structure is extracted and docked back into the binding site. A successful protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.

Protocol 3: Molecular Docking with AutoDock Vina

-

Grid Box Generation: Define the docking search space by creating a grid box centered on the known binding site (e.g., the S1 site for MATs).[2] The size of the box should be sufficient to allow the ligand to rotate and translate freely within the site.[14]

-

Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock, which includes atomic charges and atom type definitions.[16]

-

Run Docking Simulation: Execute the docking calculation using a program like AutoDock Vina.[15][18] The algorithm will explore various binding poses and rank them based on a scoring function that estimates the binding free energy (ΔG), typically reported in kcal/mol.[19]

-

Analyze Results:

-

Examine the top-scoring poses visually. The best pose should exhibit chemically sensible interactions with key residues in the binding pocket.

-

Lower binding energy scores indicate a more favorable predicted interaction.[14]

-

Hypothetical Data Presentation:

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| DAT | 6M1S | -9.2 | Asp79, Phe155, Val152 |

| NET | 6OBP | -8.8 | Asp75, Phe152, Ile148 |

| SERT | 5I6X | -9.5 | Asp98, Tyr176, Phe335 |

| MAO-A | 2Z5X | -7.1 | Tyr407, Tyr444, Phe208 |

| MAO-B | 2V5Z | -7.5 | Tyr398, Tyr435, Ile199 |

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[13][20] This step is crucial for validating the stability of the predicted binding pose from docking.[13]

Expertise: The choice of force field and water model is critical. For protein-ligand systems, force fields like AMBER or CHARMM are industry standards, and a water model like TIP3P provides a good balance between accuracy and computational cost.

Protocol 4: Protein-Ligand MD Simulation with GROMACS

-

System Setup: Take the best-ranked docked pose of the (2-(4-Ethylphenyl)cyclopropyl)methanamine-SERT complex as the starting point.

-

Parameterization: Generate force field parameters for the ligand using a server like SwissParam or CGenFF.[13][21]

-

Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[20]

-

Minimization & Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial system setup.

-

Gradually heat the system to 310 K (human body temperature) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles to ensure the system reaches a stable temperature and pressure.

-

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

-

Analysis:

-

RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates a stable binding complex.

-

RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation to confirm their stability.[13]

-

Caption: Workflow for a protein-ligand Molecular Dynamics simulation.

Pharmacophore Modeling: Abstracting Key Features

Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[7][22] A pharmacophore model can be generated from the stable protein-ligand complex derived from MD simulations.[23]

Application: This model serves as a 3D query for virtual screening of large compound databases to find novel, structurally diverse molecules that may have similar biological activity.[7][23] It abstracts the key interactions (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) into a simplified template.[7]

Conclusion and Forward Look

This guide has detailed a multi-step in silico workflow to predict and analyze the receptor binding characteristics of (2-(4-Ethylphenyl)cyclopropyl)methanamine. The initial docking results hypothetically suggest a strong binding preference for the serotonin transporter (SERT). The subsequent MD simulations would serve to validate the stability of this predicted interaction.

The generated models and data provide a strong, rational foundation for the next phase of drug discovery: experimental validation. The computational predictions, such as the high affinity for SERT, can be directly tested using techniques like radioligand binding assays. This iterative cycle of computational prediction followed by experimental testing is a powerful strategy for accelerating the discovery of new therapeutic agents.[4]

References

- Evolving Experimental Techniques for Structure-Based Drug Design.PMC - NIH.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery.SpringerLink.

- Complete Guide to Protein-Ligand MD Simulations with Gromacs.Scientiflow.

- What is the role of pharmacophore in drug design?Patsnap Synapse.

- Applications and Limitations of Pharmacophore Modeling.Drug Discovery Pro.

- How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.YouTube.

- Machine learning methods for protein-protein binding affinity prediction in protein design.Oxford Academic.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.ChemCopilot.

- The power of structure-based drug design.Drug Discovery News.

- Pharmacophore modeling.Fiveable.

- Pharmacophore Modelling in Drug Discovery and Development.SlideShare.

- Structure-Based Drug Discovery & Design: Strategies and Implementation.SARomics Biostructures.

- In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?Cresset Group.

- A computational model for GPCR-ligand interaction prediction.PMC - NIH.

- Molecular Docking Tutorial.University of Palermo.

- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.YouTube.

- Structure-Based Drug Design.Rowan University.

- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.MDsim360.

- Computational methods for studying G protein-coupled receptors (GPCRs).PubMed.

- In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?ACS Publications.

- Computational Studies of GPCR-Ligand Interactions: Molecular Dynamics and Ligand Design.ResearchGate.

- From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction.arXiv.

- Structure-Based Drug Design, SBDD.Domainex.

- Molecular docking for Beginners | Autodock Full Tutorial.YouTube.

- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes.YouTube.

- Designing modulators of monoamine transporters using virtual screening techniques.Frontiers in Chemistry.

- In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters.PMC - NIH.

- Fragment-Based Computational Method for Designing GPCR Ligands.ACS Publications.

- Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform.Medium.

- Whitepaper: A Technical Guide to In-Silico Modeling of Mecarbinate Receptor Binding.BenchChem.

- Drug-Target Binding Affinity Prediction With Graph-Based Models: The Impact of 3D Structural Information.UTRGV ScholarWorks.

- Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.ACS Chemical Neuroscience.

- Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.Oxford Academic.

- GROMACS Tutorial: Protein-Ligand Complex.Virginia Tech.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.SciSpace.

- New insights into the physicochemical properties of the human VMAT2 monoamine transporter and its mode of interaction with the neurotransmitter serotonin: An in silico analysis.Research, Society and Development.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.PubMed.

- In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein.PMC - NIH.

- Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies.MDPI.

- In Silico prediction of inhibitors for multiple transporters via machine learning methods.PubMed.

- Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping.PMC - NIH.

- Tranylcypromine - Wikipedia.Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]

- 5. Structure-Based Drug Design, SBDD | Lead Optimisation | Domainex [domainex.co.uk]

- 6. Structure-Based Drug Design (SBDD): Strategies & Techniques [saromics.com]

- 7. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. Structure-Based Drug Design | Rowan [rowansci.com]

- 10. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolving Experimental Techniques for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Complete Guide to Protein-Ligand MD Simulations with Gromacs | ScientiFlow [blog.scientiflow.com]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. m.youtube.com [m.youtube.com]

- 16. sites.ualberta.ca [sites.ualberta.ca]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. MDSIM360 [mdsim360.com]

- 21. youtube.com [youtube.com]

- 22. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 23. dovepress.com [dovepress.com]

The Cyclopropylamine Paradox in Drug Design: Navigating Physicochemical Advantages and ADMET Liabilities

Executive Summary

The cyclopropylamine (CPA) motif is a privileged pharmacophore in medicinal chemistry, featured prominently in approved drugs (e.g., tranylcypromine, ciprofloxacin, ticagrelor) and clinical candidates targeting enzymes like Lysine-Specific Demethylase 1 (LSD1)[1][2]. The incorporation of a cyclopropyl ring adjacent to an amine imparts unique physicochemical properties, specifically modulating basicity and lipophilicity to enhance membrane permeability.

However, this structural modification introduces a profound Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) paradox. While absorption is often improved, the strained cyclopropane ring acts as a structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 (CYP450) enzymes[3]. This whitepaper provides an in-depth mechanistic analysis of CPA-containing compounds, detailing the causality behind their ADMET profiles, and outlines self-validating in silico and in vitro protocols to de-risk these liabilities during lead optimization.

Physicochemical Foundations: Why Cyclopropylamine?

To understand the ADMET behavior of CPAs, one must first examine the quantum mechanical reality of the cyclopropane ring. Unlike standard aliphatic chains, the C-C bonds in a cyclopropane ring are highly strained "bent bonds" (Walsh orbitals) possessing significant

Basicity (pKa) Modulation

This increased s-character exerts an electron-withdrawing inductive effect on the adjacent nitrogen atom. Consequently, the lone pair on the amine is held more tightly, reducing its basicity. The

The ADMET Consequence: At physiological pH (7.4), a standard aliphatic amine is almost entirely ionized (>99.9%), which can hinder passive lipid bilayer diffusion. The lower

Lipophilicity and TPSA

Despite the reduction in

Table 1: Comparative Physicochemical & ADMET Properties of Amine Motifs

| Structural Motif | Approx. | Relative Lipophilicity (LogP) | Membrane Permeability | CYP450 MBI Risk | Primary Medicinal Chemistry Utility |

| Isopropylamine | ~10.6 | Moderate | Low (Highly ionized at pH 7.4) | Low | Standard aliphatic linker/salt former |

| Cyclopropylamine | ~9.1 | Moderate-High | High (Increased neutral fraction) | High (Suicide Substrate) | Permeability enhancement, rigidification |

| Pyrrolidine | ~11.3 | Low | Low | Low-Moderate | Conformational restriction |

The Metabolic Liability: CYP450 Mechanism-Based Inhibition (MBI)

While the physicochemical properties of CPAs are highly desirable for absorption, their metabolic profile presents a critical challenge. Cyclopropylamines are prototypical "suicide inhibitors" (mechanism-based inactivators) of CYP450 enzymes, particularly CYP3A4, which metabolizes ~50% of marketed drugs[6].

The Mechanism of Heme Alkylation

The inactivation of CYP450 by CPAs is not a simple competitive binding event; it requires catalytic turnover by the enzyme. The mechanism proceeds via the following self-destructive cascade:

-

Oxidation: The CYP450 active site (specifically Compound I) initiates a one-electron oxidation at the CPA nitrogen. Recent density functional theory (DFT) calculations suggest this occurs via a Proton-Coupled Electron Transfer (PCET) or Nitrogen-Hydrogen Atom Transfer (N-HAT) mechanism[7][8].

-

Radical Formation: This generates a highly reactive, neutral aminyl radical[7].

-

Ring Scission: Driven by the release of massive ring strain (~27.5 kcal/mol), the cyclopropane ring rapidly undergoes homolytic cleavage (scission)[9].

-

Covalent Binding: The resulting primary carbon-centered radical acts as a potent alkylating agent, covalently binding to the prosthetic heme iron or adjacent active-site amino acid residues, irreversibly destroying the enzyme's catalytic function[3][6].

CYP450 Mechanism-Based Inhibition via cyclopropylamine ring scission and heme alkylation.

ADMET De-Risking Workflows: In Silico to In Vitro

Because MBI leads to severe Drug-Drug Interactions (DDIs) by permanently disabling clearance pathways for co-administered drugs, regulatory bodies like the FDA require rigorous screening for these structural alerts[3][6]. Below is a self-validating, two-phase protocol designed to identify and quantify CPA-induced ADMET liabilities.

Phase 1: In Silico ADMET Prediction Protocol

Modern Quantitative Structure-Activity Relationship (QSAR) models can predict the likelihood of a CPA derivative acting as a time-dependent inhibitor (TDI)[3].

Step-by-Step Methodology:

-

Structure Preparation: Convert the candidate molecule into canonical SMILES format. Ensure stereochemistry is explicitly defined, as spatial orientation affects CYP active site binding[2].

-

Property Calculation: Utilize platforms like ADMETlab 3.0 or Schrödinger QikProp to calculate baseline physicochemical properties (LogP, TPSA, predicted

)[5]. -

MBI Alert Screening: Run the structure through FDA-aligned QSAR models specifically trained on CYP3A4, CYP2D6, and CYP2C9 TDI datasets[3].

-

Data Interpretation: If the compound flags positive for "Heme Alkylation" or "Time-Dependent Inhibition" with a high Z-score, it must be prioritized for in vitro TDI validation.

Phase 2: In Vitro Time-Dependent Inhibition (TDI) Assay

Standard reversible CYP inhibition assays (IC50) will produce false negatives for CPAs because MBI requires time and catalytic turnover to generate the reactive radical. A self-validating

Step-by-Step Methodology:

-

System Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.1 mg/mL in potassium phosphate buffer (pH 7.4).

-

The Critical Variable (NADPH Pre-incubation): Aliquot the CPA test compound (at varying concentrations: 0.1 to 50 µM) into two parallel plates.

-

Plate A (Turnover): Add NADPH (1 mM) to initiate CYP450 activity.

-

Plate B (Control): Add buffer only (No NADPH).

-

-

Incubation: Incubate both plates at 37°C for 30 minutes. Causality: This 30-minute window allows the CPA in Plate A to be oxidized, undergo ring scission, and covalently bind to the enzyme.

-

Probe Substrate Addition: Add a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and NADPH to both plates. Incubate for an additional 10 minutes.

-

Quenching & Analysis: Stop the reaction with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1-hydroxymidazolam).

-

Validation & Calculation: Calculate the

for both plates. A "Shift Ratio" (

Sequential ADMET workflow for identifying and quantifying CPA-induced CYP450 inhibition.

Conclusion

The cyclopropylamine motif is a double-edged sword in drug design. Its unique hybridization lowers amine

References

-

Cyclopropylamine 98 765-30-0 - SigmaAldrich.cn Sigma-Aldrich.[Link]

-

Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Frontiers in Chemistry. [Link]

-

Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference National Institutes of Health (PMC).[Link]

-

Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes Food and Drug Administration (FDA). [Link]

-

Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes National Institutes of Health (PMC).[Link]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling National Institutes of Health (PubMed).[Link]

-

2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies MDPI.[Link]

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors National Institutes of Health (PMC).[Link]

-

Alkylated and bicyclic sugar amino acids : synthesis and applications Scholarly Publications Leiden University.[Link]

-

(A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate.[Link]

Sources

- 1. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. mdpi.com [mdpi.com]

- 6. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 8. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of (2-(4-Ethylphenyl)cyclopropyl)methanamine in Human Plasma

An Application Note for the Bioanalysis of (2-(4-Ethylphenyl)cyclopropyl)methanamine

Abstract

This application note presents a detailed, robust, and sensitive bioanalytical method for the quantitative determination of (2-(4-Ethylphenyl)cyclopropyl)methanamine in human plasma. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup, followed by chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[1][2] The method has been developed and validated based on the principles outlined in regulatory guidelines from the FDA and EMA, ensuring data reliability and reproducibility.[3][4][5]

Introduction: The Rationale for Precise Quantification

(2-(4-Ethylphenyl)cyclopropyl)methanamine is a primary amine containing a cyclopropyl moiety, a structural feature present in numerous pharmacologically active compounds. The accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] High-quality bioanalytical data are critical for making informed decisions throughout the drug discovery and development pipeline, from preclinical toxicokinetic assessments to human clinical trials.[2][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[7][8] The Multiple Reaction Monitoring (MRM) mode in tandem MS provides exceptional specificity, minimizing interference from endogenous plasma components and ensuring that the analytical data is reliable.[2][9] This document provides a comprehensive guide to implementing such a method, explaining the causality behind key experimental choices to ensure both scientific rigor and practical success.

The Analytical Workflow: A Strategic Overview

The bioanalytical process is a multi-step workflow designed to isolate the analyte from a complex biological matrix and measure it accurately. Each step is optimized to maximize recovery, minimize variability, and ensure the integrity of the final data.

Figure 1: High-Level Bioanalytical Workflow. A schematic overview of the key stages from plasma sample receipt to final concentration determination.

Part I: Plasma Sample Preparation - The Key to a Clean Analysis

The primary goal of sample preparation is to remove proteins and phospholipids from the plasma that can interfere with the analysis, cause ion suppression in the mass spectrometer, and ultimately compromise data quality.[10] While several techniques exist, Solid-Phase Extraction (SPE) is recommended for this application.

-

Protein Precipitation (PPT): The simplest technique, involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[11] While fast, it often results in less clean extracts, leaving phospholipids and other interferences that can cause significant matrix effects.

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.[11] LLE can provide cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.

-

Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively adsorbing the analyte onto a solid sorbent, followed by washing away interferences and then eluting the purified analyte.[11][12] For a primary amine like (2-(4-Ethylphenyl)cyclopropyl)methanamine, a mixed-mode cation exchange sorbent is ideal, as it provides a dual retention mechanism (hydrophobic and ionic) for superior selectivity and cleanup.

Chosen Method: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)

This approach leverages the basic nature of the primary amine group, which will be protonated at neutral or acidic pH, allowing for strong retention on a cation exchange sorbent.

Figure 2: Solid-Phase Extraction (SPE) Workflow. Step-by-step process for isolating the analyte using mixed-mode cation exchange SPE.

Part II: LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Separation

The goal of chromatography is to separate the analyte from any remaining matrix components and from its potential metabolites to ensure accurate quantification.

-

Column: An Agilent ZORBAX Eclipse Plus C18 column (or equivalent) is recommended. C18 columns provide excellent hydrophobic retention for the ethylphenyl group.

-

Mobile Phase: Using a gradient elution with an acidic modifier is crucial. Formic acid is added to both mobile phases to ensure the primary amine of the analyte is protonated, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

-

Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as (2-(4-Ethylphenyl)cyclopropyl)methanamine-d5, is highly recommended.[13] A SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction variability, providing the most accurate correction and improving method precision.[13][14]

Tandem Mass Spectrometry (MS/MS) Detection

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides two layers of specificity (precursor mass and product mass), drastically reducing background noise.[9]

The fragmentation of the protonated molecule [M+H]⁺ is key. For (2-(4-Ethylphenyl)cyclopropyl)methanamine, the most probable and stable fragment results from cleavage at the benzylic position, leading to the formation of the ethyltropylium ion.

| Parameter | (2-(4-Ethylphenyl)cyclopropyl)methanamine (Analyte) | (2-(4-Ethylphenyl)cyclopropyl)methanamine-d5 (IS) |